

An In-depth Technical Guide to the Acid-Base Properties of 3-Diethylaminophenol

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Compound of Interest

Compound Name: 3-DIETHYLAMINOPHENOL

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Abstract

This technical guide provides a comprehensive overview of the acid-base properties of **3-diethylaminophenol** (CAS 91-68-9), a versatile intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] The molecule's bifunctional nature, incorporating both a weakly acidic phenolic hydroxyl group and a basic tertiary amine group, governs its reactivity, solubility, and interactions in various chemical and biological systems. This document summarizes the available quantitative data, outlines detailed experimental protocols for pKa determination, and presents a visual representation of the compound's pH-dependent protonation states.

Introduction

3-Diethylaminophenol is an aromatic organic compound featuring a phenol ring substituted with a diethylamino group at the meta-position.[1] This substitution pattern significantly influences the electron density of the aromatic ring and the ionizability of the functional groups. The hydroxyl group imparts weak acidity, characteristic of phenols, while the diethylamino group provides basicity.[1] Understanding the acid dissociation constants (pKa) of these functional groups is critical for predicting the compound's behavior in different pH environments, which is essential for its application in synthesis, drug design, and formulation.

Acid-Base Equilibria

3-Diethylaminophenol can exist in three primary protonation states depending on the pH of the solution: a cationic form at low pH, a neutral form at intermediate pH, and an anionic form at high pH. The equilibrium between these states is characterized by two distinct pKa values: pKa1 for the protonated diethylamino group and pKa2 for the phenolic hydroxyl group.

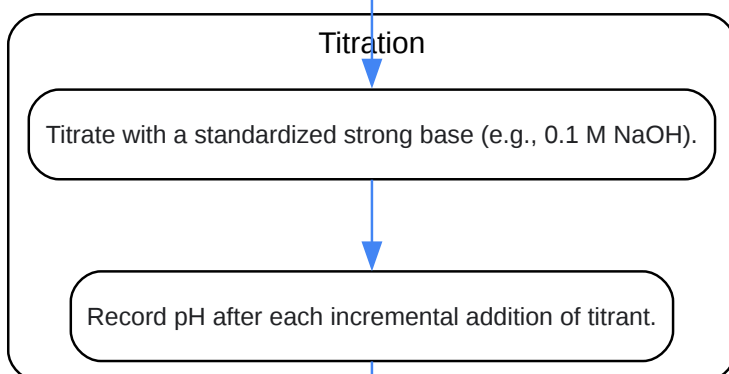
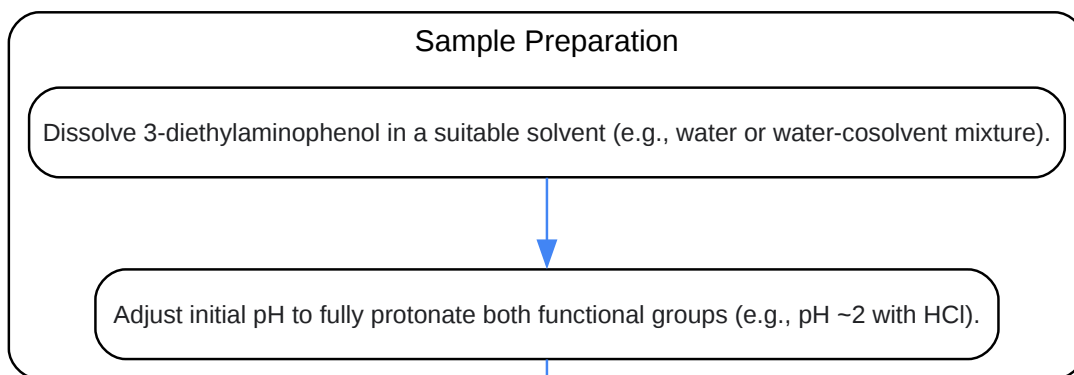
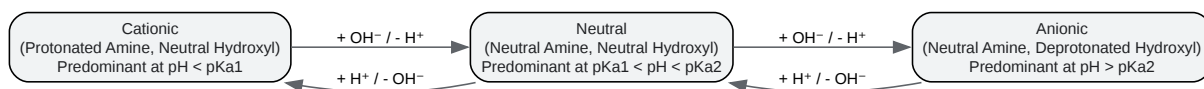
Quantitative Data

The acid-base properties of **3-diethylaminophenol** are summarized in the table below. It is important to note that the pKa values are predicted and estimated based on available data for similar compounds, as experimentally determined values for **3-diethylaminophenol** are not readily available in the cited literature.

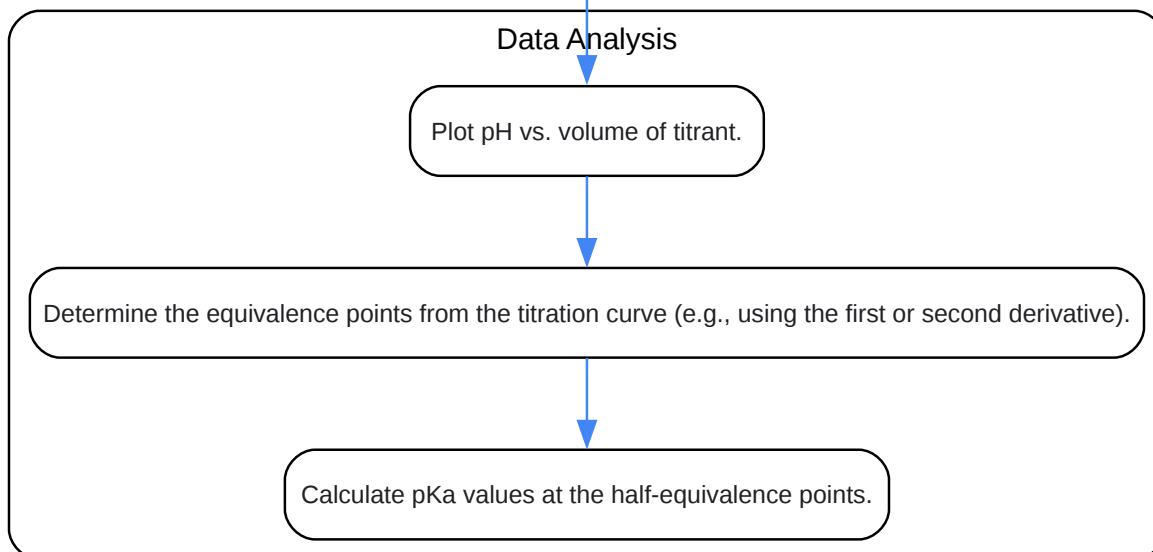
Parameter	Value	Functional Group	Description	Source
pKa1 (Predicted)	~4-5	Diethylammonium	Dissociation of the protonated diethylamino group. Estimated based on the pKa of m-aminophenol's conjugate acid (<4.74).	[2]
pKa2 (Predicted)	10.08 ± 0.10	Phenolic Hydroxyl	Dissociation of the phenolic proton.	[3][4][5]

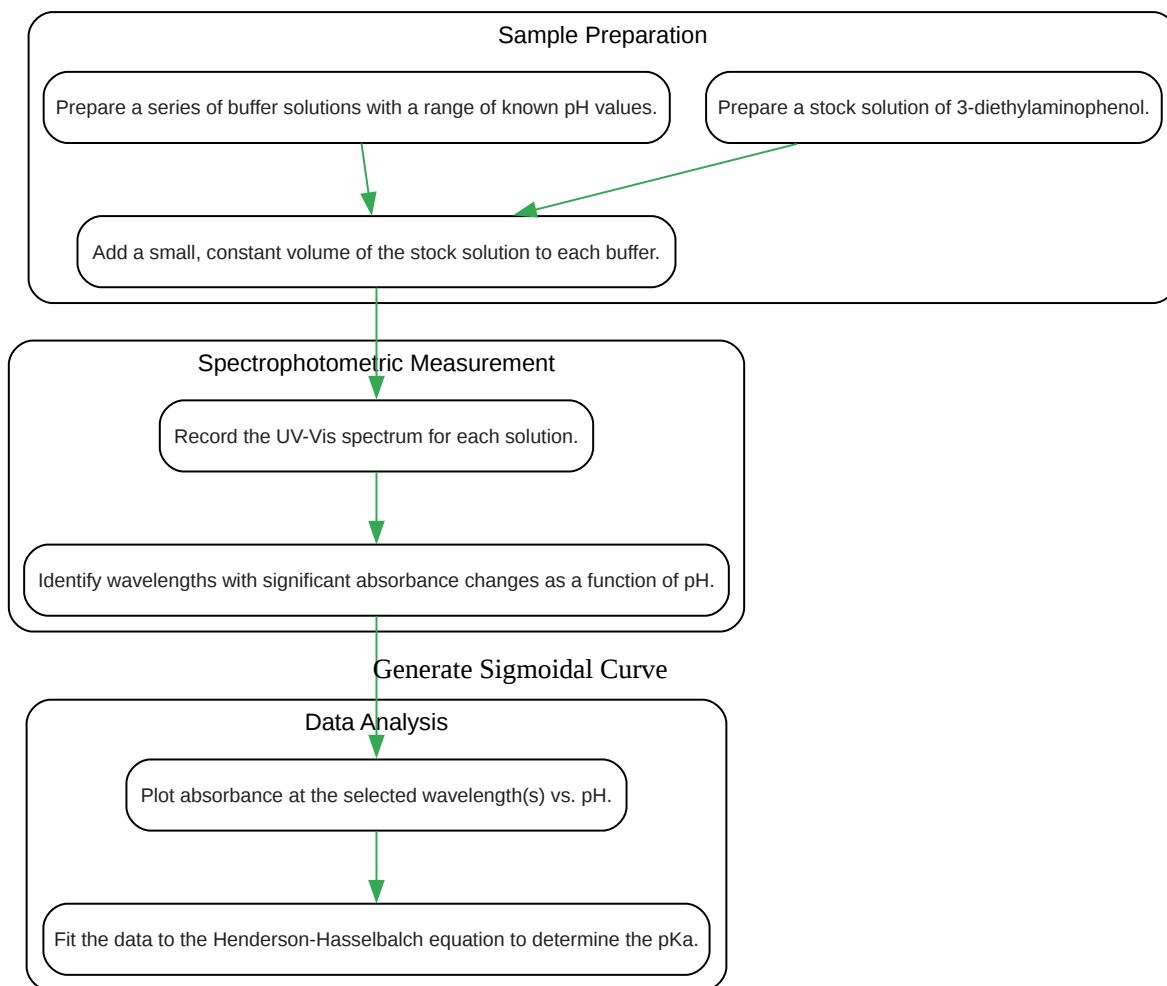
pH-Dependent Protonation States

The dominant species of **3-diethylaminophenol** in an aqueous solution is dictated by the pH relative to its pKa values. The following diagram illustrates the equilibrium between the different protonation states.



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